molecular formula C17H21N7OS2 B4561935 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4561935
M. Wt: 403.5 g/mol
InChI Key: VPYLAZZBDZPPDH-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H21N7OS2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 403.12490067 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Applications

One significant application of compounds incorporating a thiadiazole moiety, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, is in the development of insecticidal agents. A study by Fadda et al. (2017) utilized this compound as a precursor for synthesizing various heterocycles to evaluate their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The research aimed at finding innovative solutions for pest control in agriculture by exploring the insecticidal potential of newly synthesized heterocyclic compounds (Fadda et al., 2017).

Anticancer Potential

Another crucial area of application for derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is in cancer research. Çevik et al. (2020) synthesized new derivatives to investigate their anticancer activities. The study found that certain compounds exhibited promising cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potential for these compounds in developing new anticancer agents (Çevik et al., 2020).

Antimicrobial Activity

The synthesis of biologically significant heteroaryl-2-(heteroarylthio)acetamides, including compounds with the N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide structure, has been described as crucial for developing new antimicrobial agents. These compounds, due to their structural features, have been evaluated for their potential in inhibiting HIV-1 replications, showcasing the broad spectrum of biological activities and the therapeutic potential these molecules hold (Krishnaraj & Muthusubramanian, 2014).

Synthesis and Biological Evaluation

The chemical compound and its derivatives have also been synthesized and evaluated for various biological activities, including as glutaminase inhibitors in cancer research. For example, Shukla et al. (2012) conducted a study on BPTES analogs, which include similar compounds, for their role as allosteric inhibitors of kidney-type glutaminase (GLS), showing promising results for cancer therapy (Shukla et al., 2012).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[4-(2-methylpropyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7OS2/c1-4-14-20-22-16(27-14)19-13(25)10-26-17-23-21-15(24(17)9-11(2)3)12-6-5-7-18-8-12/h5-8,11H,4,9-10H2,1-3H3,(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYLAZZBDZPPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC(C)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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